molecular formula C21H28N2O3S B7720879 N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide

N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B7720879
M. Wt: 388.5 g/mol
InChI Key: WWEBBEGUBIHYAT-UHFFFAOYSA-N
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Description

N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide
  • N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Uniqueness

N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its combination of sulfonyl and glycinamide groups makes it particularly effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17(2)15-22-21(24)16-23(14-13-19-7-5-4-6-8-19)27(25,26)20-11-9-18(3)10-12-20/h4-12,17H,13-16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEBBEGUBIHYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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